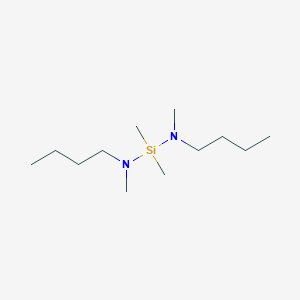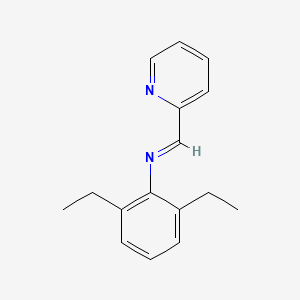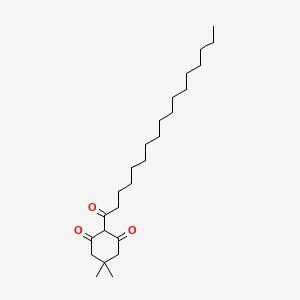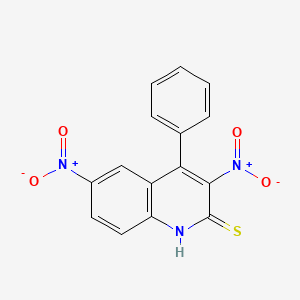
Silanediamine, N,N'-dibutyl-N,N',1,1-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl-: is a chemical compound that belongs to the class of silanediamines. These compounds are characterized by the presence of silicon atoms bonded to nitrogen atoms, which are further substituted with various organic groups. Silanediamines are known for their unique chemical properties and are used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- typically involves the reaction of a silicon-containing precursor with amines. One common method is the reaction of tetramethylsilane with dibutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- may involve large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compounds. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing products.
Reduction: Reduction reactions can lead to the formation of silanes and other reduced silicon species.
Substitution: The nitrogen atoms in the compound can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include siloxanes, silanes, and various substituted derivatives of Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl-. These products have diverse applications in materials science, catalysis, and other fields.
Wissenschaftliche Forschungsanwendungen
Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- involves its interaction with various molecular targets and pathways. The silicon-nitrogen bonds in the compound can participate in coordination chemistry, forming complexes with metal ions and other species. These interactions can influence the reactivity and properties of the compound, making it useful in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silanediamine, 1,1-dimethyl-N,N’-diphenyl-: This compound has phenyl groups instead of butyl groups, leading to different chemical properties and applications.
N,N’-Di-tert-butylsilanediamine: This compound has tert-butyl groups, which provide steric hindrance and influence its reactivity.
Uniqueness
Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of butyl groups enhances its solubility in organic solvents and influences its interactions with other molecules.
Eigenschaften
CAS-Nummer |
570410-79-6 |
|---|---|
Molekularformel |
C12H30N2Si |
Molekulargewicht |
230.47 g/mol |
IUPAC-Name |
N-[[butyl(methyl)amino]-dimethylsilyl]-N-methylbutan-1-amine |
InChI |
InChI=1S/C12H30N2Si/c1-7-9-11-13(3)15(5,6)14(4)12-10-8-2/h7-12H2,1-6H3 |
InChI-Schlüssel |
QPPLXRCFVHUBMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)[Si](C)(C)N(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)

![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)

![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)


![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)



